2-Bromo-6-phthalimidohexanoic acid

Catalog No.
S14204504
CAS No.
M.F
C14H14BrNO4
M. Wt
340.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-phthalimidohexanoic acid

Product Name

2-Bromo-6-phthalimidohexanoic acid

IUPAC Name

2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

InChI

InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20)

InChI Key

IZPACYFLJIDSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br

2-Bromo-6-phthalimidohexanoic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and a phthalimido group attached to a hexanoic acid backbone. The molecular formula of this compound is C13H14BrN1O2C_{13}H_{14}BrN_{1}O_{2}, and it has a molecular weight of approximately 296.16 g/mol. The presence of the bromine atom introduces significant reactivity, making it an interesting subject for various chemical applications and biological studies.

The reactivity of 2-Bromo-6-phthalimidohexanoic acid can be attributed to the bromine substituent, which can participate in nucleophilic substitution reactions. This compound can undergo halogenation reactions, particularly bromodecarboxylation, where the carboxylic acid group can be removed while introducing a bromine atom at the alpha position. Such reactions are crucial in synthesizing other derivatives or modifying the compound for specific applications .

Moreover, the compound can also react through acylation reactions involving its phthalimido group, allowing for further functionalization or derivatization. This versatility in

The synthesis of 2-Bromo-6-phthalimidohexanoic acid typically involves several key steps:

  • Bromination: Hexanoic acid is first brominated to introduce the bromine substituent at the second carbon position.
  • Phthalimide Formation: The resulting bromohexanoic acid is then reacted with phthalimide under acidic or basic conditions to form the phthalimido derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Alternative methods may include using coupling agents or activating agents to facilitate the acylation process more efficiently.

Interaction studies involving 2-Bromo-6-phthalimidohexanoic acid focus on its reactivity with nucleophiles and electrophiles, exploring how it interacts with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding its mechanism of action if it shows promising biological activity. Additionally, research into its interactions with other small molecules could provide insights into potential synergistic effects in therapeutic applications .

Several compounds share structural similarities with 2-Bromo-6-phthalimidohexanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-Bromohexanoic AcidBromine at C-2Simple aliphatic structure
Phthalimidohexanoic AcidPhthalimide group without bromineExhibits different biological properties
6-Bromo-1-hexanamineBromine at C-6 with amine functionalityEnhanced reactivity due to amine group
4-Bromophenylacetic AcidAromatic ring with brominePotentially higher lipophilicity

The uniqueness of 2-Bromo-6-phthalimidohexanoic acid lies in its combination of a phthalimido group with a bromo-substituted hexanoic acid backbone, providing distinct chemical reactivity and potential biological activity that may not be present in simpler analogs.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.01062 g/mol

Monoisotopic Mass

339.01062 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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